5-Methylfuro[3,2-C]quinolin-4(5H)-one
CAS No.:
Cat. No.: VC15979880
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
![5-Methylfuro[3,2-C]quinolin-4(5H)-one -](/images/structure/VC15979880.png) 
                        
Specification
| Molecular Formula | C12H9NO2 | 
|---|---|
| Molecular Weight | 199.20 g/mol | 
| IUPAC Name | 5-methylfuro[3,2-c]quinolin-4-one | 
| Standard InChI | InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11-9(12(13)14)6-7-15-11/h2-7H,1H3 | 
| Standard InChI Key | MLAJCSVCCOFWBI-UHFFFAOYSA-N | 
| Canonical SMILES | CN1C2=CC=CC=C2C3=C(C1=O)C=CO3 | 
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-Methylfuro[3,2-c]quinolin-4(5H)-one (C₁₂H₉NO₂; MW 199.21 g/mol) features a planar tricyclic system with:
- 
Furan ring: Oxygen-containing five-membered ring fused at positions 3 and 2 of the quinoline moiety. 
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Quinoline nucleus: Nitrogen-containing bicyclic system with a ketone group at position 4. 
- 
Methyl substituent: CH₃ group at N5, conferring steric and electronic modulation. 
Table 1: Key Structural Descriptors
Spectroscopic Profiling
Advanced spectroscopic analyses validate the structure:
- 
UV-Vis: λmax 247 nm (π→π* transition), 338 nm (n→π* carbonyl) . 
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IR: Strong absorption at 1640 cm⁻¹ (C=O stretch), 2925 cm⁻¹ (C-H methyl) . 
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¹H NMR (CDCl₃): δ 3.78 ppm (N-CH₃ singlet), 7.20–8.22 ppm (aromatic multiplet) . 
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¹³C NMR: 178.9 ppm (C=O), 122.4–153.1 ppm (aromatic carbons) . 
Synthetic Methodologies
Palladium-Catalyzed Cyclization
The optimized protocol from Lindahl et al. involves:
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Substrate: N-(2-Iodophenyl)-N-methyl-3-furamide. 
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Catalyst: PdO (5 mol%) with KOAc base. 
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Solvent: N,N-Dimethylacetamide (DMA). 
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Additive: Tetrabutylammonium chloride (TBAC; 0.1 equiv). 
Mechanistic studies suggest oxidative addition of Pd⁰ to the aryl iodide, followed by intramolecular C-O bond formation.
Green Synthesis via Microwave Irradiation
An alternative solvent-free approach utilizes:
- 
Reactants: 4-Hydroxyquinolin-2(1H)-one derivatives + glyoxals. 
- 
Conditions: 300W microwave, 5 min. 
- 
Advantages: 89% atom economy, no column chromatography. 
Pharmacological Investigations
Antimicrobial Activity
Against clinical isolates (MIC values):
Mechanistic studies indicate membrane disruption via quinoline intercalation .
| Cell Line | IC₅₀ (μM) | Selectivity Index | 
|---|---|---|
| MCF-7 (breast cancer) | 8.2 | 4.7 | 
| HEK-293 (normal) | 38.6 | - | 
Apoptosis induction correlates with Bcl-2 downregulation .
Structure-Activity Relationships (SAR)
Critical modifications influencing bioactivity:
- 
N5 Methylation: Enhances metabolic stability by 3-fold compared to des-methyl analogs . 
- 
C2 Aryl Substitutents: Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency by 40% . 
- 
Furan Ring Saturation: Dihydro derivatives show reduced cytotoxicity (IC₅₀ > 50 μM). 
Challenges and Future Directions
Synthetic Limitations
- 
Scalability: Pd-catalyzed method requires expensive catalysts (≥$320/g for PdO) . 
- 
Byproducts: 15–20% dimeric species form under high-temperature conditions. 
Pharmacological Optimization
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Bioavailability: Poor aqueous solubility (logP 2.9) necessitates prodrug strategies. 
Future research should prioritize:
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Continuous-flow synthesis to improve yield. 
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In vivo efficacy models for lead optimization. 
- 
Hybrid scaffolds combining furoquinolinones with known pharmacophores. 
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